(1S,4S)-2-thia-5-azabyciclo-2.2.1heptane,2-dione hydrochloride
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Overview
Description
(1S,4S)-2-thia-5-azabyciclo-2.2.1heptane,2-dione hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO2S and its molecular weight is 183.65. The purity is usually 95%.
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Scientific Research Applications
PTP 1B Inhibitors and Medicinal Chemistry
2,4-Thiazolidinediones, a related scaffold, have been extensively explored for their potential as PTP 1B inhibitors, which are crucial for managing insulin resistance associated with Type 2 diabetes mellitus (T2DM). The structural optimization of this scaffold aims to design potent PTP 1B inhibitors, contributing significantly to diabetes treatment strategies. One compound showcased potent activity with an IC50 of 1.1 µM, suggesting the importance of Z-configuration in the structural framework for designing ligands with optimal activity (Verma et al., 2019).
Anti-Cancer Effects of Thiazolidinediones
Thiazolidinediones, acting as PPARγ agonists, exhibit anti-cancer effects independent of their metabolic roles. This class of compounds has shown promise in inhibiting IGF-1 receptor signaling, which is often dysregulated in various cancers. The structural analysis indicates specific modifications could enhance anti-proliferative effects without affecting metabolic benefits, emphasizing the dual therapeutic potential of these molecules (Mughal et al., 2015).
Synthetic Development and Biological Potential
The 1,3-Thiazolidin-4-one nucleus and its derivatives, including those with thiazolidinedione functionality, are highlighted for their pharmacological significance. These compounds are found in various pharmaceuticals, indicating a promising future in medicinal chemistry. Their synthesis history, structural stability, and green chemistry approaches are discussed, showcasing their broad biological potential and environmental sustainability (Santos et al., 2018).
N-Sulfonyl Aminated Azines
N-sulfonyl aminated azines, including thiazolidinedione derivatives, have been investigated for their diuretic, antihypertensive, anti-inflammatory, anticancer, and other biological activities. These compounds, especially those based on N-sulfonylamino 1H-quinazoline-2,4-diones, are promising for treating neurological disorders like epilepsy and schizophrenia, showcasing the versatility of the thiazolidinedione scaffold in medicinal chemistry (Elgemeie et al., 2019).
Mechanism of Action
Target of Action
The primary target of (1S,4S)-2-thia-5-azabyciclo-2.2.1heptane,2-dione hydrochloride, also known as Sertraline, is the serotonin transporter (SERT) . SERT plays a crucial role in the termination of serotonin signaling in the synaptic cleft by reuptaking serotonin, a neurotransmitter, back into the presynaptic neuron .
Mode of Action
This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron . This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling .
Biochemical Pathways
The increased serotonin signaling induced by this compound affects various biochemical pathways. The enhanced serotonin signaling can influence mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
This compound is slowly absorbed, with peak concentrations occurring at 4-10 hours following ingestion . Its half-life is 24-32 hours in children, adolescents, and adults . Taking this compound with food can increase the peak concentration by 25%, but plasma concentrations and area under the curve between fasted and nonfasted groups 12 hours post-dose are comparable .
Result of Action
The inhibition of serotonin reuptake by this compound leads to an increase in serotonin concentrations in the synaptic cleft. This results in enhanced serotonin signaling, which can improve symptoms of depression and other psychiatric conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound. Additionally, individual differences in metabolism, due to factors such as age, genetics, and liver function, can influence the compound’s pharmacokinetics and pharmacodynamics .
Properties
IUPAC Name |
(1S,4S)-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-9(8)3-4-1-5(9)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLLUNMSIFQAIP-FHAQVOQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CS2(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CS2(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1481613-21-1 |
Source
|
Record name | (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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